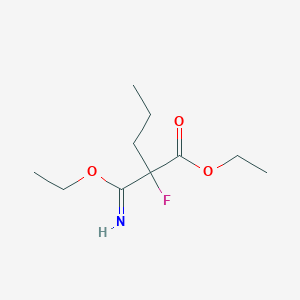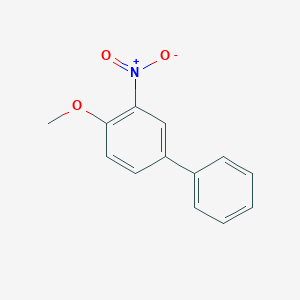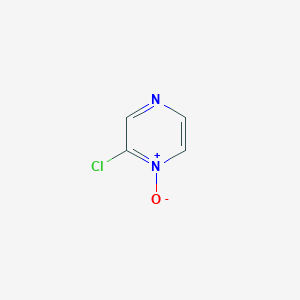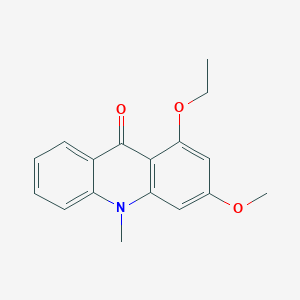
1-Ethoxy-3-methoxy-10-methylacridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-methoxy-10-methylacridin-9-one, also known as emodin, is a naturally occurring anthraquinone derivative found in a variety of plants, including rhubarb, buckthorn, and Japanese knotweed. Emodin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mechanism of Action
The precise mechanism of action of 1-Ethoxy-3-methoxy-10-methylacridin-9-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cancer growth, and microbial activity. Emodin has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. Emodin has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
Emodin has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, this compound has been found to have antioxidant effects and to modulate the immune system. Emodin has also been shown to have hepatoprotective effects, protecting the liver from damage caused by toxins and other stressors.
Advantages and Limitations for Lab Experiments
Emodin has several advantages for use in lab experiments, including its low toxicity and ability to penetrate cell membranes. However, 1-Ethoxy-3-methoxy-10-methylacridin-9-one can be difficult to work with due to its poor solubility in water and its tendency to form aggregates. Additionally, this compound can be unstable under certain conditions, making it difficult to store and handle.
Future Directions
There are several potential future directions for research on 1-Ethoxy-3-methoxy-10-methylacridin-9-one. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of interest is the investigation of the molecular mechanisms underlying this compound's therapeutic effects, which could lead to the development of more targeted and effective treatments. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize dosing and delivery strategies.
Synthesis Methods
Emodin can be synthesized through a variety of methods, including extraction from natural sources or chemical synthesis. One common method involves the reaction of 1,3-dimethoxy-10-methylacridin-9-one with ethyl bromide in the presence of potassium carbonate.
Scientific Research Applications
Emodin has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that 1-Ethoxy-3-methoxy-10-methylacridin-9-one exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes. Emodin has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting the growth and metastasis of cancer cells. Additionally, this compound has been found to have anti-microbial effects against a variety of bacteria and fungi.
properties
CAS RN |
17014-42-5 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-ethoxy-3-methoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO3/c1-4-21-15-10-11(20-3)9-14-16(15)17(19)12-7-5-6-8-13(12)18(14)2/h5-10H,4H2,1-3H3 |
InChI Key |
NDYCHQYTDONBCL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC2=C1C(=O)C3=CC=CC=C3N2C)OC |
Canonical SMILES |
CCOC1=CC(=CC2=C1C(=O)C3=CC=CC=C3N2C)OC |
synonyms |
1-Ethoxy-3-methoxy-10-methyl-9-acridanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



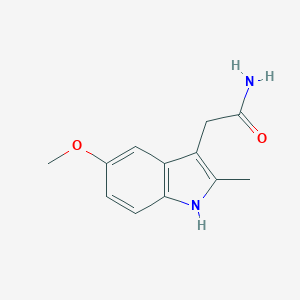
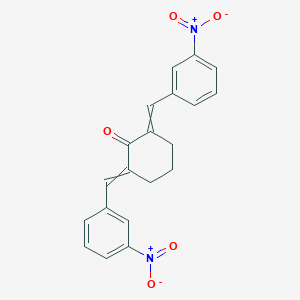
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
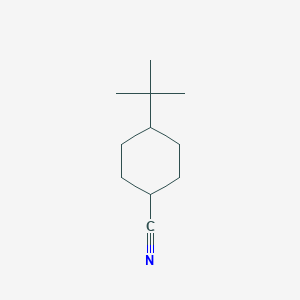
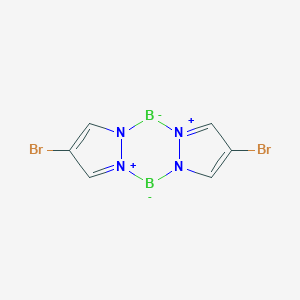
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)

